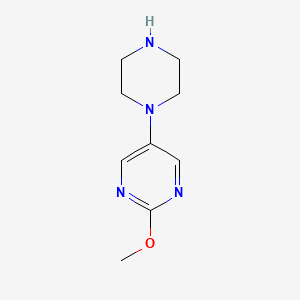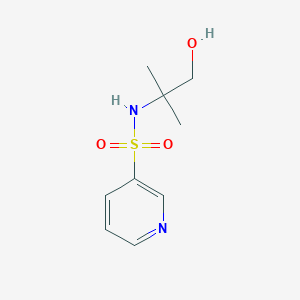
2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde is a chemical compound with the molecular formula C8H8Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-ethylpyrimidine with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 4 and 6 positions. The resulting dichlorinated product is then subjected to a formylation reaction to introduce the aldehyde group at the 5 position.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetic acid.
Reduction: 2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
- 2-(4,6-Dichloro-2-propylpyrimidin-5-yl)acetaldehyde
Uniqueness
2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the ethyl group at the 2 position and the dichloro substitution at the 4 and 6 positions confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C8H8Cl2N2O |
|---|---|
分子量 |
219.06 g/mol |
IUPAC 名称 |
2-(4,6-dichloro-2-ethylpyrimidin-5-yl)acetaldehyde |
InChI |
InChI=1S/C8H8Cl2N2O/c1-2-6-11-7(9)5(3-4-13)8(10)12-6/h4H,2-3H2,1H3 |
InChI 键 |
JCELJKHHQIMONV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C(C(=N1)Cl)CC=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Phenylpyrimido[2,1-a]isoquinolin-4-one](/img/structure/B13878477.png)


![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)
![N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide](/img/structure/B13878516.png)


![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)
![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)

